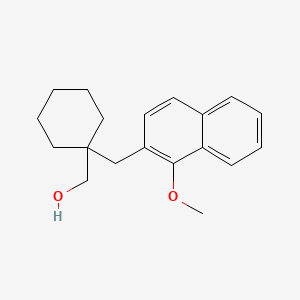
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . This compound features a cyclohexyl group bonded to a methanol moiety, which is further connected to a methoxynaphthalene group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethanol and 1-methoxynaphthalene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: can be compared with other similar compounds, such as:
Cyclohexylmethanol: A simpler analog without the methoxynaphthalene group, used in various organic syntheses.
1-Methoxynaphthalene: A related compound with similar aromatic properties, used in the synthesis of dyes and fragrances.
Cyclohexylmethanol derivatives: Various derivatives with different substituents on the cyclohexyl or methanol groups, used in diverse chemical applications.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in its simpler analogs.
Properties
CAS No. |
922165-49-9 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[1-[(1-methoxynaphthalen-2-yl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C19H24O2/c1-21-18-16(10-9-15-7-3-4-8-17(15)18)13-19(14-20)11-5-2-6-12-19/h3-4,7-10,20H,2,5-6,11-14H2,1H3 |
InChI Key |
WUWUPNQLXGYPBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CC3(CCCCC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















